ALK 抑制剂 1

概述

描述

ALK inhibitor 1 is a compound used to inhibit the activity of anaplastic lymphoma kinase, a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, particularly non-small cell lung cancer.

科学研究应用

ALK 抑制剂 1 具有广泛的科学研究应用,包括:

化学: 用作研究酪氨酸激酶抑制机制和开发新的合成方法的工具。

生物学: 在细胞培养研究中使用,以研究间变性淋巴瘤激酶在细胞信号传导和癌症发展中的作用。

医学: 用于临床前和临床研究,以评估其作为治疗间变性淋巴瘤激酶重排癌症的治疗剂的功效和安全性。

作用机制

ALK 抑制剂 1 通过与间变性淋巴瘤激酶蛋白的 ATP 结合口袋结合来发挥作用,从而阻止其磷酸化和随后的激活。 这种抑制会破坏下游信号通路,例如 STAT3 和 AKT 通路,这些通路对肿瘤细胞的活力和增殖至关重要 .

生化分析

Biochemical Properties

ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. ALK Inhibitor 1 interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .

Cellular Effects

ALK Inhibitor 1 has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by ALK Inhibitor 1 disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .

Molecular Mechanism

The molecular mechanism of ALK Inhibitor 1 involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, ALK Inhibitor 1 can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ALK Inhibitor 1 have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of ALK Inhibitor 1 is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to ALK Inhibitor 1 can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of ALK Inhibitor 1 vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, ALK Inhibitor 1 can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for ALK Inhibitor 1 is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

ALK Inhibitor 1 is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. ALK Inhibitor 1 can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of ALK Inhibitor 1 within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, ALK Inhibitor 1 can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

ALK Inhibitor 1 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of ALK Inhibitor 1 is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of ALK Inhibitor 1 within cells .

准备方法

合成路线和反应条件

ALK 抑制剂 1 的合成通常涉及多个步骤,包括关键中间体的形成和最终的偶联反应。一种常见的合成路线涉及使用 2,4,5-三氯嘧啶和 2-(二甲基磷酰)苯胺,它们在酸结合剂的作用下发生取代反应,形成中间体。 然后通过各种化学反应进一步加工该中间体,以得到最终产物 .

工业生产方法

This compound 的工业生产涉及将实验室合成方法扩大规模,以大量生产该化合物。 这通常需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

ALK 抑制剂 1 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件

在涉及 this compound 的反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和叠氮化钠等亲核试剂。 反应条件通常涉及特定的温度、压力和溶剂,以优化所需产物的产率和选择性 .

主要产物

由 this compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会生成羟基化衍生物,而取代反应可能会生成各种取代类似物 .

相似化合物的比较

类似化合物

与 ALK 抑制剂 1 类似的化合物包括:

克唑替尼: 一种第一代 ALK 抑制剂,也靶向 ROS1 和 MET。

色瑞替尼: 一种第二代 ALK 抑制剂,具有改善的脑穿透性和疗效。

艾乐替尼: 另一种第二代 ALK 抑制剂,以其高特异性和脑穿透性而闻名。

布加替尼: 一种第二代 ALK 抑制剂,也抑制表皮生长因子受体突变形式。

乐伐替尼: 一种第三代 ALK 抑制剂,对脑转移具有优异的疗效 .

独特性

This compound 在对间变性淋巴瘤激酶蛋白的特定结合亲和力和选择性方面具有独特性,使其成为一种有效的抑制剂,与其他类似化合物相比,具有独特的机制。 它克服耐药突变的能力以及治疗中枢神经系统转移的有效性进一步突出了它的独特性 .

生物活性

Anaplastic lymphoma kinase (ALK) inhibitors have emerged as pivotal agents in the treatment of cancers associated with ALK rearrangements, particularly non-small cell lung cancer (NSCLC). Among these inhibitors, ALK Inhibitor 1 (often referred to by its development name, crizotinib) has shown significant biological activity against tumors expressing the EML4-ALK fusion protein. This article delves into the biological activity of ALK Inhibitor 1, highlighting its mechanism of action, efficacy in clinical settings, and relevant case studies.

ALK inhibitors target the ALK protein, which is often aberrantly activated in various cancers due to genetic rearrangements. The most notable is the EML4-ALK fusion gene, which results in a constitutively active tyrosine kinase that drives oncogenesis. ALK Inhibitor 1 inhibits this kinase activity, leading to reduced cell proliferation and increased apoptosis in ALK-dependent tumors.

Efficacy and Clinical Outcomes

Clinical Trials and Studies:

Crizotinib was the first ALK inhibitor approved for clinical use, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from clinical trials include:

- PROFILE 1001 Study: This phase I trial reported an overall response rate (ORR) of approximately 60% among patients treated with crizotinib, with a median progression-free survival (PFS) of 8 to 10 months .

- PROFILE 1014 Trial: A phase III study comparing crizotinib to standard chemotherapy showed a superior PFS of 10.9 months versus 7 months for chemotherapy (HR 0.45; 95% CI: 0.35–0.60) .

These studies underscore the effectiveness of crizotinib as a first-line treatment option for patients with advanced ALK-positive NSCLC.

Case Studies

Several case studies illustrate the clinical impact of ALK Inhibitor 1:

-

Case Study of Advanced Lung Cancer:

- A patient with advanced lung squamous cell carcinoma (LSCC) harboring the EML4-ALK rearrangement was treated with crizotinib and subsequently alectinib. The patient showed a clinical complete response after switching to immunotherapy following resistance to second-generation TKIs .

- The median PFS for treated patients was reported at 6.4 months , highlighting the challenges faced in treating LSCC compared to other NSCLC subtypes .

-

Real-World Treatment Patterns:

- A retrospective cohort study assessed treatment patterns among patients receiving ALK TKIs at UCSF from January 2012 to November 2021. Of the 117 patients analyzed, those on crizotinib exhibited various adverse events leading to treatment modifications, including dose adjustments primarily due to liver toxicity and bradycardia .

Comparative Analysis of ALK Inhibitors

The table below summarizes key biological activities and clinical outcomes associated with various ALK inhibitors:

| ALK Inhibitor | Efficacy (ORR) | Median PFS (months) | Adverse Events |

|---|---|---|---|

| Crizotinib | ~60% | 8-10 | Liver toxicity, bradycardia |

| Alectinib | ~80% | 34.8 | Fatigue, liver toxicity |

| Brigatinib | ~74% | 24 | Hypertension, nausea |

属性

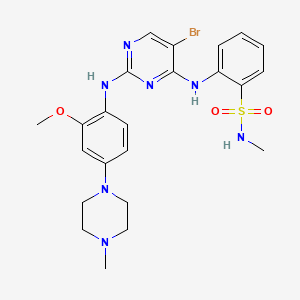

IUPAC Name |

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDLONCFCQDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647725 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761436-81-1 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What prompted the optimization of ALK Inhibitor 1 analogs?

A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []

Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?

A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []

Q3: Can you provide an example of a successful outcome from this optimization process?

A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []

Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?

A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。